
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde is a complex organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method is the reaction of piperidine with pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(Pyrrolidine-1-carbonyl)piperidine-1-carboxylic acid.
Reduction: 3-(Pyrrolidine-1-carbonyl)piperidine-1-methanol.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the design and synthesis of drug candidates targeting various diseases, including neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, derivatives of this compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are known for their biological activities.
Piperidine-1-carboxamides: These compounds feature a piperidine ring and are used in various medicinal applications.
Uniqueness
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities. The compound’s ability to undergo various chemical reactions further enhances its utility in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-(pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H18N2O2/c14-9-12-5-3-4-10(8-12)11(15)13-6-1-2-7-13/h9-10H,1-8H2 |
Clé InChI |
SWYFKHOGISTEJU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


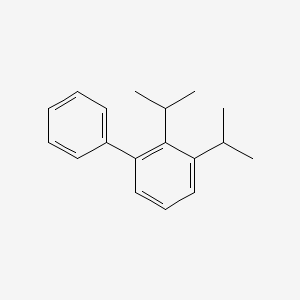
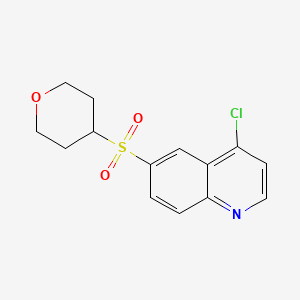

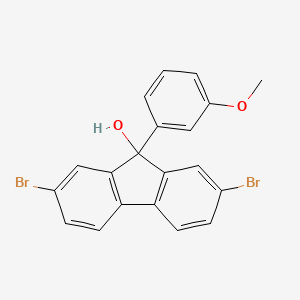
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
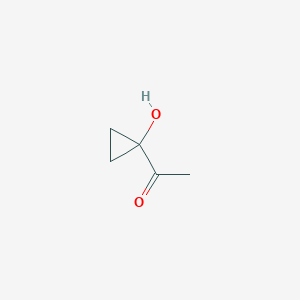
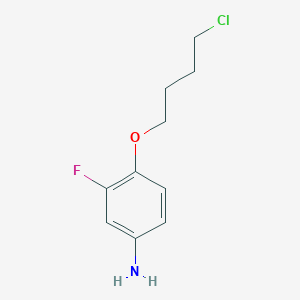
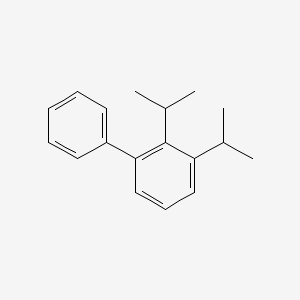
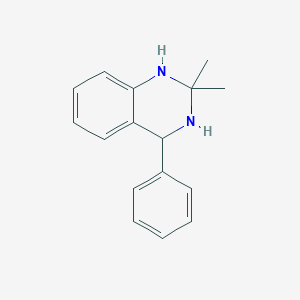
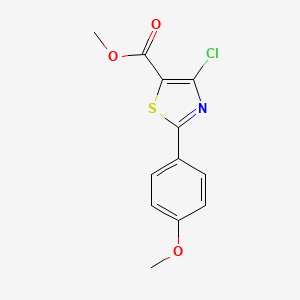

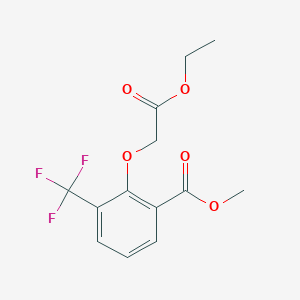
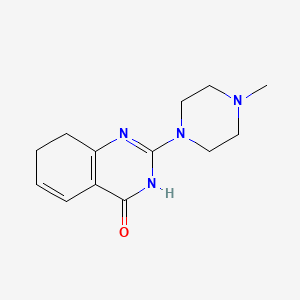
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
